molecular formula C17H20BrN5O2 B10875815 7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10875815
M. Wt: 406.3 g/mol
InChI Key: JAFULTPIFNRGFN-UHFFFAOYSA-N
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Description

7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzyl group, a dimethyl group, and a propylamino group attached to a purine-dione core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with dimethylamine and propylamine under controlled conditions to introduce the dimethyl and propylamino groups, respectively. The final step involves cyclization to form the purine-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as hydroxide ions or amines .

Major Products

The major products formed from these reactions include bromobenzaldehyde, bromobenzoic acid, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 7-(4-bromobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups and its purine-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20BrN5O2

Molecular Weight

406.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C17H20BrN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)

InChI Key

JAFULTPIFNRGFN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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